Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate typically involves the esterification of the corresponding carboxylic acid with ethanol. One common method is the Steglich esterification, which uses a carbodiimide coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) and a solvent such as dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve the Fischer esterification process, which is a classic method for ester synthesis. This process involves the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can influence the compound’s biological activity and its ability to modulate specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but lacking the trifluoromethyl groups.
Methyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate: A similar compound with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, lipophilicity, and reactivity compared to similar esters .
Eigenschaften
Molekularformel |
C8H11F3O2 |
---|---|
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
ethyl 4,4,4-trifluoro-2,3-dimethylbut-2-enoate |
InChI |
InChI=1S/C8H11F3O2/c1-4-13-7(12)5(2)6(3)8(9,10)11/h4H2,1-3H3 |
InChI-Schlüssel |
GCJRSZHKXHWRKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.